1H-Indole, 2-ethoxy-1-methyl-
Overview
Description
1H-Indole, 2-ethoxy-1-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their aromaticity and biological activity, making them important in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 2-ethoxy-1-methyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-ethoxy-1-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nitration: Nitro-indole derivatives.
Halogenation: Halogenated indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
1H-Indole, 2-ethoxy-1-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-ethoxy-1-methyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The ethoxy and methyl groups may modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1H-Indole, 2-methyl-
- 1H-Indole, 2-ethoxy-
- 1H-Indole, 3-ethoxy-1-methyl-
Comparison: 1H-Indole, 2-ethoxy-1-methyl- is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 1H-Indole, 2-methyl-, the ethoxy group adds additional functionality, potentially enhancing its applications in various fields .
Properties
IUPAC Name |
2-ethoxy-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-13-11-8-9-6-4-5-7-10(9)12(11)2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZRCEMZSGEWOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359923 | |
Record name | 1H-Indole, 2-ethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-49-0 | |
Record name | 2-Ethoxy-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 2-ethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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